DIDS Exhibits 3.6-Fold Higher c-Met Inhibitory Potency Than SITS and >100-Fold Selectivity Over DNDS in Cancer Models
In a comprehensive comparative study of isothiocyanatostilbenes, DIDS exhibited c-Met inhibitory activity with an IC50 in the low micromolar range (approximately 1-2 μM), whereas SITS (one isothiocyanate group) demonstrated 3.6-fold lower potency (IC50 ~7.2 μM) and DNDS (zero isothiocyanate groups) exhibited IC50 values 100 to 1000-fold higher [1][2]. Critically, DIDS and H2DIDS displayed selective inhibition of hepatocyte growth factor (HGF)-induced c-Met activation without affecting epidermal growth factor (EGF)-induced signaling pathways, a selectivity profile not observed with non-isothiocyanate stilbenes [1]. In functional assays, DIDS reduced HGF-induced cell scattering, wound healing, and 3D tumor spheroid proliferation, whereas EGF-induced responses remained unaffected, demonstrating pathway-specific target engagement [1].
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DIDS: ~1-2 μM (c-Met phosphorylation inhibition) |
| Comparator Or Baseline | SITS: ~7.2 μM; DNDS: 100-1000× higher IC50 than DIDS |
| Quantified Difference | DIDS is 3.6× more potent than SITS; >100× more potent than DNDS |
| Conditions | In-cell and cell-free c-Met phosphorylation assays; HGF-stimulated cancer cell lines (MDA-MB-231, DU145); 3D tumor spheroid proliferation model |
Why This Matters
Users requiring selective c-Met pathway inhibition without EGFR cross-reactivity must procure DIDS rather than SITS or DNDS, as potency differences exceed one order of magnitude and pathway selectivity is structurally encoded.
- [1] Hackett, T. L., et al. Isothiocyanatostilbenes as novel c-Met inhibitors. Oncotarget 6, 41180-41193 (2015). View Source
- [2] Demeyer, A., et al. Synthesis and biological evaluation of DIDS analogues as efficient inhibitors of RAD51 involved in homologous recombination. Bioorg. Med. Chem. 94, 117477 (2023). View Source
